Methyl 4-bromo-3-methyl-1,2-benzoxazole-6-carboxylate
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Overview
Description
Methyl 4-bromo-3-methyl-1,2-benzoxazole-6-carboxylate is a chemical compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This particular compound is characterized by the presence of a bromine atom at the 4th position, a methyl group at the 3rd position, and a carboxylate ester group at the 6th position on the benzoxazole ring. Benzoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications .
Preparation Methods
The synthesis of methyl 4-bromo-3-methyl-1,2-benzoxazole-6-carboxylate typically involves the reaction of 2-aminophenol with appropriate brominated and methylated reagents under specific conditions. One common method involves the use of 2-aminophenol as a precursor, which is reacted with brominated and methylated aldehydes or ketones in the presence of catalysts such as nanocatalysts, metal catalysts, or ionic liquid catalysts. The reaction is usually carried out under reflux conditions in solvents like water or organic solvents to achieve high yields .
Chemical Reactions Analysis
Methyl 4-bromo-3-methyl-1,2-benzoxazole-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds. Common reagents used in these reactions include palladium catalysts, bases, and solvents like ethanol or dimethylformamide. .
Scientific Research Applications
Methyl 4-bromo-3-methyl-1,2-benzoxazole-6-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules with potential antimicrobial, antifungal, anticancer, and anti-inflammatory properties.
Pharmaceuticals: The compound is explored for its potential as a drug candidate or as an intermediate in the synthesis of pharmaceutical compounds.
Industrial Applications: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties
Mechanism of Action
The mechanism of action of methyl 4-bromo-3-methyl-1,2-benzoxazole-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may inhibit the growth of bacteria or fungi by interfering with their cellular processes. In anticancer applications, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways. The exact mechanism depends on the specific biological activity being studied .
Comparison with Similar Compounds
Methyl 4-bromo-3-methyl-1,2-benzoxazole-6-carboxylate can be compared with other benzoxazole derivatives, such as:
- Methyl 2-[(4-bromo-2,5-difluorophenyl)methyl]-1-[(3S)-4,4-dimethyloxolan-3-yl]-4-fluoro-1H-1,3-benzodiazole-6-carboxylate
- Methyl 4-bromo-3-((2,6-dimethylphenyl)methyl)-1,2-benzoxazole-6-carboxylate These compounds share similar structural features but differ in the substitution patterns on the benzoxazole ring. The unique substitution pattern of this compound contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C10H8BrNO3 |
---|---|
Molecular Weight |
270.08 g/mol |
IUPAC Name |
methyl 4-bromo-3-methyl-1,2-benzoxazole-6-carboxylate |
InChI |
InChI=1S/C10H8BrNO3/c1-5-9-7(11)3-6(10(13)14-2)4-8(9)15-12-5/h3-4H,1-2H3 |
InChI Key |
FWUXVMUPVWUJJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=C2)C(=O)OC)Br |
Origin of Product |
United States |
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